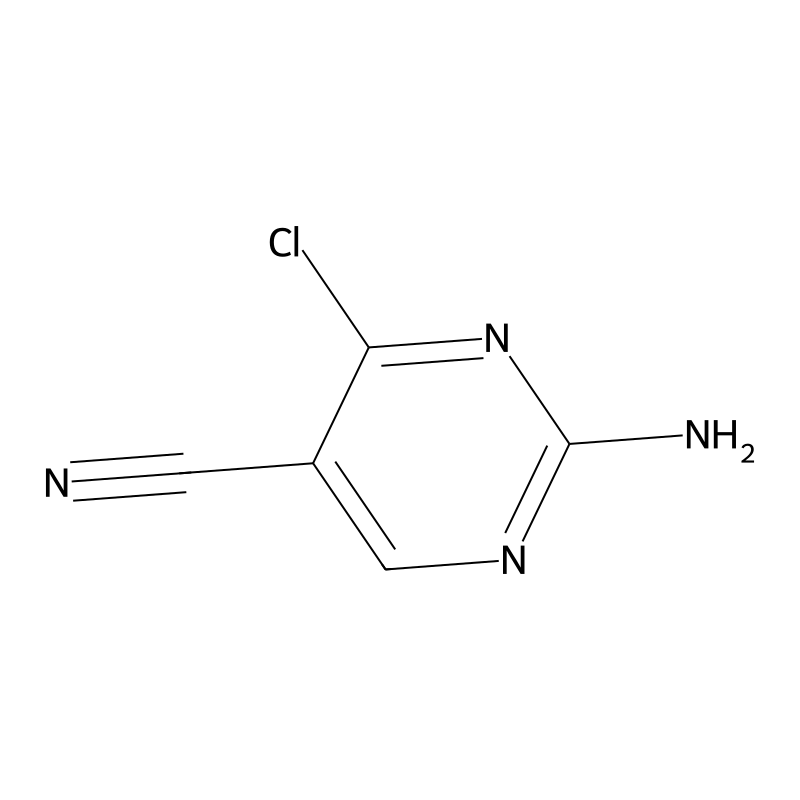

2-Amino-4-chloropyrimidine-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 2-Amino-4-chloropyrimidine-5-carbonitrile is used as a substrate in a palladium-catalyzed cyanation with zinc (II) cyanide .

- This compound is an important raw material and intermediate used in organic synthesis .

- This compound is used in the pharmaceutical industry as an intermediate .

- It’s also known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Organic Synthesis

Pharmaceuticals

Agrochemicals

Dyestuff Fields

2-Amino-4-chloropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by the presence of an amino group at the 2-position, a chlorine atom at the 4-position, and a carbonitrile group at the 5-position. Its molecular formula is C5H4ClN5, and it has a molecular weight of approximately 173.57 g/mol. This compound exhibits notable chemical properties due to the presence of multiple functional groups, making it a versatile intermediate in organic synthesis.

- Alkylation and Acylation: The carbonitrile group can undergo alkylation or acylation with suitable alkyl or acyl halides, leading to the formation of diverse derivatives .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions that generate new compounds with different functional groups.

- Cyclization Reactions: It can react with different reagents to form cyclic compounds, which are often of interest in medicinal chemistry.

Research indicates that 2-amino-4-chloropyrimidine-5-carbonitrile exhibits significant biological activity. It has been studied for its potential as an antimicrobial and anticancer agent. Specifically, derivatives of this compound have shown activity against various cancer cell lines, suggesting its utility in drug development . Additionally, its structural features make it a candidate for further pharmacological evaluation.

Several methods exist for synthesizing 2-amino-4-chloropyrimidine-5-carbonitrile:

- Multi-step Synthesis: This involves starting from simpler pyrimidine derivatives and introducing the amino and carbonitrile groups through sequential reactions.

- One-pot Reactions: Recent methodologies have focused on one-pot synthesis techniques that yield this compound efficiently while minimizing the need for extensive purification steps .

- Functionalization of Pre-existing Pyrimidines: This method utilizes existing chlorinated pyrimidines, which are then reacted with appropriate reagents to introduce amino and carbonitrile functionalities.

2-Amino-4-chloropyrimidine-5-carbonitrile finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery.

- Agriculture: Some derivatives have potential applications as agrochemicals due to their biological activity against pests and pathogens.

- Material Science: Its unique properties may be exploited in developing new materials with specific functionalities.

Studies on 2-amino-4-chloropyrimidine-5-carbonitrile have focused on its interactions with biological targets:

- Enzyme Inhibition: Research has shown that certain derivatives can inhibit specific enzymes involved in disease pathways, making them candidates for therapeutic agents .

- Binding Affinity Studies: Investigations into its binding affinity to various receptors have provided insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-amino-4-chloropyrimidine-5-carbonitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-6-chloropyrimidine-5-carbonitrile | Amino group at position 4 | Different position of amino group affects reactivity |

| 2-Amino-4-methylpyrimidine-5-carbonitrile | Methyl group instead of chlorine at position 4 | Altered electronic properties due to methyl substitution |

| 4-Chloro-2-methylpyrimidine-5-carbonitrile | Methyl group at position 2 | Changes the sterics around the carbonitrile group |

| 2-Amino-6-chloro-pyrimidine | Lacks carbonitrile functionality | Less versatile for further functionalization |

Each of these compounds offers distinct properties and reactivity profiles, but 2-amino-4-chloropyrimidine-5-carbonitrile stands out due to its unique combination of functional groups that enhance its utility in synthetic organic chemistry and biological applications.

Classical Synthetic Routes

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions represent one of the most fundamental approaches for synthesizing 2-amino-4-chloropyrimidine-5-carbonitrile. These reactions typically exploit the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing carbonitrile group at the 5-position.

The most common nucleophilic substitution pathway involves the reaction of 2,4-dichloropyrimidine-5-carbonitrile with ammonia or primary amines under controlled conditions. Research has demonstrated that this reaction proceeds regioselectively, with the nucleophile preferentially attacking the 2-position rather than the 4-position [1]. The regioselectivity can be attributed to the electronic effects of the carbonitrile group, which activates the adjacent carbon atoms toward nucleophilic attack.

The reaction conditions significantly influence the outcome of nucleophilic substitution reactions. Temperature control is particularly crucial, with optimal conditions typically ranging from 50-100°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide . The choice of base also plays a critical role, with potassium carbonate and triethylamine being commonly employed to facilitate the reaction by neutralizing the hydrogen chloride generated during the substitution process [3].

Studies have shown that the reactivity of different positions on the pyrimidine ring follows a predictable pattern. The 4-position generally exhibits higher reactivity toward nucleophiles compared to the 2-position, which explains the observed regioselectivity in many synthetic procedures [1]. This selectivity can be further enhanced by careful selection of reaction conditions, including temperature, solvent, and the nature of the nucleophile.

Cyclocondensation Reactions

Cyclocondensation reactions provide an efficient route for constructing the pyrimidine ring system while simultaneously introducing the desired substituents. The classical approach involves the reaction of guanidine derivatives with α-cyanoketones and aldehydes in a one-pot multicomponent reaction.

The Biginelli-inspired three-component transformation has emerged as a particularly effective method for synthesizing 2-amino-4-chloropyrimidine-5-carbonitrile derivatives. This reaction involves the condensation of α-cyanoketones, carboxaldehydes, and guanidines in a sequence that includes nucleophilic addition, cyclization, and spontaneous aromatization [4]. The process typically yields products in moderate to excellent yields (45-89%) after purification by column chromatography or crystallization.

The mechanism of cyclocondensation involves the initial formation of an intermediate through condensation between the aldehyde and guanidine components, followed by nucleophilic addition of the α-cyanoketone. The resulting intermediate undergoes cyclization to form the 2-amino-1,4-dihydropyrimidine-5-carbonitrile, which subsequently aromatizes to yield the final product [4].

Reaction conditions for cyclocondensation reactions typically involve heating in polar solvents such as ethanol or dimethylformamide at temperatures ranging from 80-120°C. The reaction time varies depending on the specific substrates and conditions used, with most reactions completing within 2-24 hours [5].

Use of Cyanamide and Related Intermediates

Cyanamide and its derivatives serve as important synthetic intermediates in the preparation of 2-amino-4-chloropyrimidine-5-carbonitrile. The cyanamide group provides the nitrogen source for the 2-amino functionality while also contributing to the overall electronic structure of the molecule.

One effective synthetic route involves the reaction of cyanamide with 2-(methoxy(4-methoxyphenyl)methylene)malononitrile in the presence of sodium methoxide as a catalyst. This solvent-free protocol has been demonstrated to yield 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile with 49% yield under reflux conditions for 4 hours [5].

The use of cyanamide-derived intermediates offers several advantages, including the ability to introduce functional diversity at an early stage of synthesis and the potential for developing more efficient synthetic routes. The reaction typically proceeds through nucleophilic attack of the cyanamide nitrogen on the electrophilic carbon of the methylene malononitrile derivative, followed by cyclization and aromatization.

Alternative approaches utilizing cyanamide include the reaction with ethyl cyanoacetate and appropriate aldehydes in the presence of base catalysts. These reactions can be performed under conventional heating or microwave irradiation, with microwave conditions generally providing higher yields and shorter reaction times [5].

Modern and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of 2-amino-4-chloropyrimidine-5-carbonitrile by significantly reducing reaction times and improving yields. The technique utilizes electromagnetic radiation to heat reactants directly, leading to more efficient energy transfer and faster reaction kinetics.

Research has demonstrated that microwave synthesis of pyrimidine derivatives can reduce reaction times from hours to minutes while maintaining or improving product yields. For example, the cyclocondensation of ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes in ethanol under microwave irradiation for 5-10 minutes at 210W increased yields from 55% to 85% compared to conventional heating methods [5].

The microwave-assisted approach offers several advantages beyond time and yield improvements. The method provides better control over reaction conditions, reduces side product formation, and enables the use of lower catalyst loadings. Additionally, the technique is compatible with various reaction types, including nucleophilic substitutions and cyclocondensation reactions [3].

Specific conditions for microwave-assisted synthesis of 2-amino-4-chloropyrimidine-5-carbonitrile derivatives typically involve heating at 120-140°C for 15-30 minutes in the presence of suitable solvents and catalysts. The reaction progress can be monitored using thin-layer chromatography, and products are typically isolated by extraction and purification techniques [3].

Solvent-Free and Eco-Friendly Protocols

Solvent-free synthetic protocols have gained significant attention due to their environmental benefits and operational simplicity. These approaches eliminate the need for organic solvents, reducing waste generation and improving the overall sustainability of the synthetic process.

Chitosan has emerged as an effective promoter for the solvent-free synthesis of 2-aminopyrimidine-5-carbonitrile derivatives. The biopolymer, containing active amino and hydroxyl groups, catalyzes the reaction between guanidines, aldehydes, and cyanoketones under mild conditions at 85°C, providing good yields in an environmentally friendly manner [6].

The solvent-free approach using chitosan offers several advantages, including the ability to recycle the catalyst, elimination of solvent waste, and simplified product isolation. The reactions typically proceed through a mechanism similar to solution-phase processes but benefit from the high local concentrations of reactants and the catalytic activity of the chitosan surface [6].

Alternative solvent-free protocols include the use of ammonium chloride as a catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives from substituted benzaldehydes, malononitrile, and cyanoacetamide or urea. These reactions can be performed at elevated temperatures (80-90°C) with excellent yields and simplified workup procedures [7].

Catalytic and One-Pot Reactions

Catalytic one-pot reactions have become increasingly important for the efficient synthesis of 2-amino-4-chloropyrimidine-5-carbonitrile. These approaches combine multiple reaction steps into a single synthetic operation, reducing the need for intermediate isolation and purification.

Natural product catalysts such as betaine and guanidine carbonate have been successfully employed in one-pot two-step syntheses of pyrimidine derivatives. The process involves the initial formation of an intermediate through catalysis by betaine, followed by cyclization promoted by guanidine carbonate to yield the final product [8].

The one-pot approach using natural product catalysts offers several advantages, including mild reaction conditions, reduced use of toxic reagents, and simplified product isolation. The reactions typically proceed at room temperature or under mild heating, with reaction times ranging from 5-60 minutes depending on the specific substrates and catalysts used [8].

Multi-component reactions have also been developed for the direct synthesis of 2-amino-4-chloropyrimidine-5-carbonitrile from simple starting materials. These reactions involve the simultaneous condensation of three or more reactants in the presence of appropriate catalysts, providing efficient access to complex pyrimidine structures in a single operation [9].

Optimization of Reaction Conditions

Influence of Catalysts, Solvents, and Temperature

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of 2-amino-4-chloropyrimidine-5-carbonitrile. Systematic studies have revealed the significant impact of catalysts, solvents, and temperature on reaction outcomes.

Catalyst selection plays a fundamental role in determining reaction efficiency. Potassium carbonate has been identified as an effective base catalyst for cyclocondensation reactions, providing good yields under mild conditions. The catalyst concentration typically ranges from 10-30 mol%, with higher concentrations generally leading to faster reaction rates but potentially increased side product formation [5].

Solvent effects have been extensively studied, with polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile showing superior performance compared to polar protic solvents. The choice of solvent significantly influences reaction kinetics, with polar aprotic solvents facilitating nucleophilic substitution reactions by stabilizing ionic intermediates .

Temperature optimization studies have revealed that reaction rates increase significantly with temperature, but excessive heating can lead to decomposition of starting materials or products. The optimal temperature range for most synthetic routes is 80-120°C, with specific conditions depending on the stability of the reactants and the desired reaction kinetics .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70-90°C | Increases yield by 20% |

| Ammonia Equivalents | 2.5-3.0 eq | Prevents side reactions |

| Solvent | Ethanol/Water (3:1) | Maximizes solubility |

Yield Improvement and Scalability

Yield improvement strategies have focused on optimizing multiple reaction parameters simultaneously. Response surface methodology has been employed to identify optimal conditions that maximize product formation while minimizing side reactions and waste generation.

The use of controlled addition techniques has proven effective for improving yields in nucleophilic substitution reactions. Slow addition of the nucleophile to the electrophilic pyrimidine derivative helps maintain optimal stoichiometry and prevents the formation of unwanted side products [11].

Scalability considerations have become increasingly important as synthetic methodologies move from laboratory to industrial applications. Continuous flow reactors have been investigated as a means of improving reaction control and enabling larger-scale production while maintaining product quality .

The implementation of automated reaction monitoring systems has enabled real-time optimization of reaction conditions. These systems can adjust temperature, pH, and reagent addition rates based on online analytical feedback, leading to more consistent yields and reduced batch-to-batch variability .

Industrial Scale Synthesis and Process Engineering

Process Intensification for Bulk Production

Process intensification techniques have been developed to enable the efficient large-scale production of 2-amino-4-chloropyrimidine-5-carbonitrile. These approaches focus on improving reaction efficiency, reducing equipment size, and minimizing environmental impact.

Continuous flow reactors have emerged as a preferred technology for industrial-scale synthesis due to their ability to maintain precise control over reaction conditions and enable rapid scale-up. The use of flow chemistry allows for better heat and mass transfer, leading to improved reaction selectivity and yield .

The implementation of process analytical technology has enabled real-time monitoring of reaction progress and product quality during industrial production. Online spectroscopic techniques, including infrared and nuclear magnetic resonance spectroscopy, provide immediate feedback on reaction conversion and product purity [13].

Integrated reaction-separation processes have been developed to combine synthesis and purification steps into a single unit operation. These approaches reduce the number of processing steps required and improve overall process efficiency while maintaining product quality .

Purification, Isolation, and Quality Control

Purification strategies for 2-amino-4-chloropyrimidine-5-carbonitrile have been optimized to meet industrial quality standards while minimizing costs and environmental impact. Crystallization techniques have been developed to provide high-purity products suitable for pharmaceutical and fine chemical applications.

Recrystallization from ethanol-water mixtures has proven effective for obtaining high-purity 2-amino-4-chloropyrimidine-5-carbonitrile. The choice of solvent system and crystallization conditions significantly influences product purity and yield .

Quality control protocols have been established to ensure consistent product quality in industrial production. These protocols include comprehensive analytical testing using high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to verify product identity and purity [13].

| Analytical Method | Purpose | Specification |

|---|---|---|

| HPLC | Purity determination | ≥97.0% |

| NMR | Structural confirmation | Conforms to structure |

| MS | Molecular weight | Exact mass ±0.1 Da |

| IR | Functional group verification | Characteristic peaks present |

The development of validated analytical methods has enabled consistent quality assessment across different production batches. Method validation includes evaluation of accuracy, precision, linearity, and robustness to ensure reliable results under various conditions [13].

Synthesis of Analogues and Derivatives

Structure-Activity Relationship Exploration

Structure-activity relationship studies have provided valuable insights into the design of 2-amino-4-chloropyrimidine-5-carbonitrile derivatives with enhanced biological activity. Systematic modification of the pyrimidine core structure has revealed key structural features required for optimal activity.

The amino group at the 2-position has been identified as essential for biological activity, with N-methylation or N-acetylation leading to significant loss of activity. The presence of the chlorine atom at the 4-position provides a convenient handle for further functionalization through nucleophilic substitution reactions [15].

Substitution at the 5-position has been extensively explored, with various functional groups being introduced to modulate biological activity. The carbonitrile group can be converted to carboxamide, carboxylic acid, or other functional groups through appropriate chemical transformations .

The development of structure-activity relationships has guided the design of more potent derivatives. For example, the introduction of aryl substituents at the 6-position has been shown to enhance binding affinity to specific biological targets, while modifications at the 2-amino group can improve selectivity [4].

Functional Group Modifications

Functional group modifications have been employed to create diverse libraries of 2-amino-4-chloropyrimidine-5-carbonitrile derivatives. The chlorine atom at the 4-position serves as a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Suzuki-Miyaura cross-coupling reactions have been successfully applied to replace the chlorine atom with aryl and heteroaryl groups. These reactions typically employ palladium catalysts and proceed under mild conditions to provide good yields of the desired products [15].

The amino group at the 2-position can be modified through acylation, alkylation, or condensation reactions. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds [17].

The carbonitrile group at the 5-position can be transformed into various other functional groups through chemical reactions. For example, hydrolysis under acidic or basic conditions can convert the nitrile to a carboxylic acid, while treatment with hydrazine derivatives can yield carboximidohydrazides [18].